Ethyl 5-[2-hydroxy-3-(2-hydroxyethylamino)propoxy]-1,2-dimethylindole-3-carboxylate
Overview
Description
Ethyl 5-{2-hydroxy-3-[(2-hydroxyethyl)amino]propoxy}-1,2-dimethyl-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is of interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties.
Preparation Methods
The synthesis of Ethyl 5-[2-hydroxy-3-(2-hydroxyethylamino)propoxy]-1,2-dimethylindole-3-carboxylate involves multiple steps. One common method starts with the preparation of the indole core, which can be achieved through the Fischer indole synthesis. This involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
Ethyl 5-{2-hydroxy-3-[(2-hydroxyethyl)amino]propoxy}-1,2-dimethyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Scientific Research Applications
Ethyl 5-{2-hydroxy-3-[(2-hydroxyethyl)amino]propoxy}-1,2-dimethyl-1H-indole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 5-[2-hydroxy-3-(2-hydroxyethylamino)propoxy]-1,2-dimethylindole-3-carboxylate involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Ethyl 5-{2-hydroxy-3-[(2-hydroxyethyl)amino]propoxy}-1,2-dimethyl-1H-indole-3-carboxylate can be compared with other indole derivatives, such as:
Tryptophan: An essential amino acid with a similar indole core, important in protein synthesis and as a precursor to serotonin.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Lysergic acid diethylamide (LSD): A psychoactive compound with a similar indole structure.
The uniqueness of Ethyl 5-[2-hydroxy-3-(2-hydroxyethylamino)propoxy]-1,2-dimethylindole-3-carboxylate lies in its specific functional groups and their arrangement, which confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
ethyl 5-[2-hydroxy-3-(2-hydroxyethylamino)propoxy]-1,2-dimethylindole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-4-24-18(23)17-12(2)20(3)16-6-5-14(9-15(16)17)25-11-13(22)10-19-7-8-21/h5-6,9,13,19,21-22H,4,7-8,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLVMHGGFPJUGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CNCCO)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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